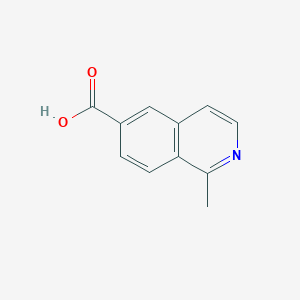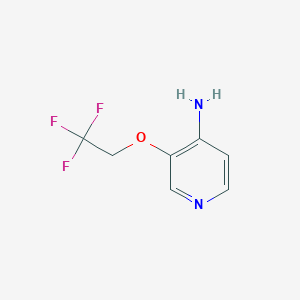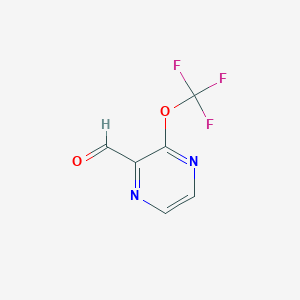
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with hydroxyl and methyl substituents, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:
Starting Materials: 2-Amino-3-methylbenzoic acid and acetic anhydride.
Reaction Conditions: Heating the mixture under reflux conditions to promote cyclization and formation of the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinazolinone core to form dihydroquinazolinones using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the methyl or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinazolinone derivatives with carbonyl groups.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Halogenated or alkylated quinazolinones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example:
Molecular Targets: Enzymes involved in DNA replication or repair.
Pathways Involved: Inhibition of enzyme activity, leading to cell cycle arrest or apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without hydroxyl and methyl substituents.
2,3-Dimethylquinazolin-4(3H)-one: Lacks the hydroxyl group.
6-Hydroxyquinazolin-4(3H)-one: Lacks the methyl groups.
Uniqueness
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
6-hydroxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(13)5-8(9)10(14)12(6)2/h3-5,13H,1-2H3 |
InChI 键 |
WIZVXZXQHCVZKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)




![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)
